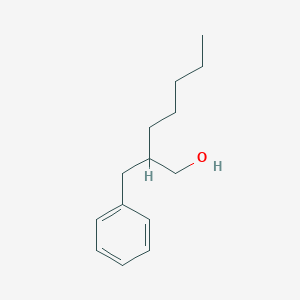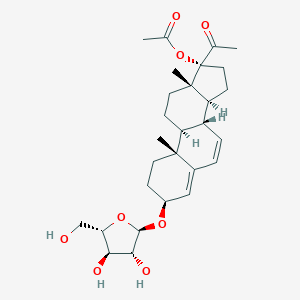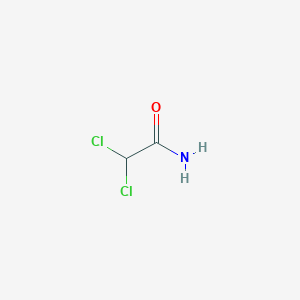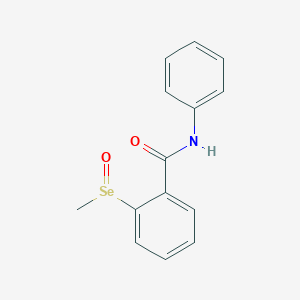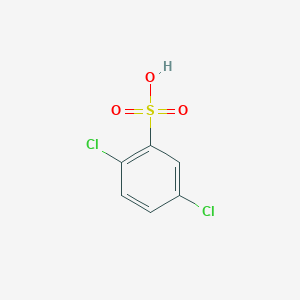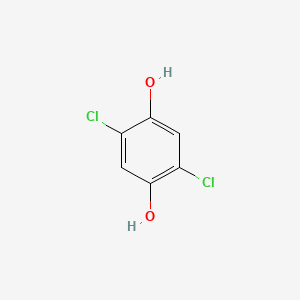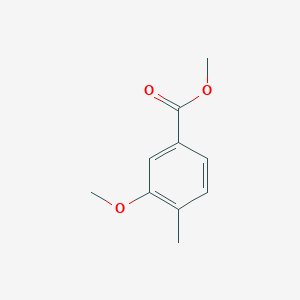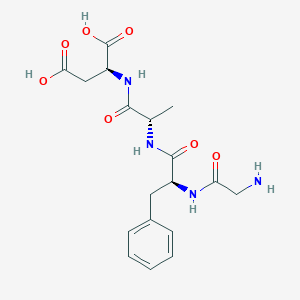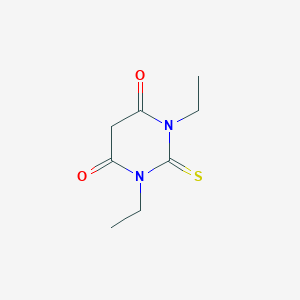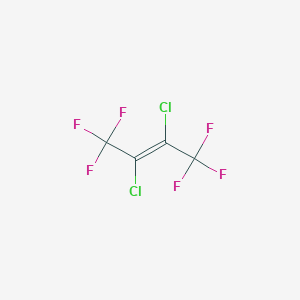
2,6-Diiodo-4-nitroaniline
Übersicht
Beschreibung
2,6-Diiodo-4-nitroaniline is an organic compound with the molecular formula C₆H₄I₂N₂O₂. It is characterized by the presence of two iodine atoms and a nitro group attached to an aniline ring. This compound is known for its distinctive yellow-green appearance and is used in various chemical applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,6-Diiodo-4-nitroaniline can be synthesized through a multi-step process involving the iodination of 4-nitroaniline. The typical synthetic route includes the following steps:
Nitration: 4-nitroaniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Iodination: The nitrated product is then subjected to iodination using iodine and potassium iodide in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reagents, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing waste .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Diiodo-4-nitroaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include sodium azide, potassium cyanide, and thiourea.
Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or chromium trioxide
Major Products Formed:
Substitution Products: Depending on the substituent introduced, products such as 2,6-diazido-4-nitroaniline, 2,6-dicyano-4-nitroaniline, and 2,6-dithioureido-4-nitroaniline can be formed.
Reduction Products: The primary reduction product is 2,6-diiodo-4-phenylenediamine.
Oxidation Products: Oxidation can yield compounds like 2,6-diiodo-4-nitrosobenzene and 2,6-diiodo-4-nitrobenzene
Wissenschaftliche Forschungsanwendungen
2,6-Diiodo-4-nitroaniline has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate the effects of halogenated anilines on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,6-diiodo-4-nitroaniline involves its interaction with molecular targets such as enzymes and proteins. The presence of iodine atoms and the nitro group in the compound allows it to form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzymatic activity. The compound can also undergo redox reactions, affecting cellular redox balance and leading to oxidative stress in biological systems .
Vergleich Mit ähnlichen Verbindungen
2,6-Dibromo-4-nitroaniline: Similar to 2,6-diiodo-4-nitroaniline but with bromine atoms instead of iodine. It has different reactivity and applications due to the smaller size and lower reactivity of bromine atoms.
2,6-Dichloro-4-nitroaniline: Contains chlorine atoms instead of iodine. It is less reactive and has different chemical and biological properties compared to this compound.
2,6-Difluoro-4-nitroaniline: Fluorine atoms replace iodine, resulting in significantly different reactivity and applications due to the high electronegativity and small size of fluorine atoms
Uniqueness: this compound is unique due to the presence of iodine atoms, which impart distinct reactivity and properties to the compound. The larger size and higher reactivity of iodine compared to other halogens make this compound particularly useful in specific chemical reactions and applications .
Eigenschaften
IUPAC Name |
2,6-diiodo-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4I2N2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVYMWQYENWFAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)N)I)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4I2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202284 | |
| Record name | 2,6-Diiodo-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5398-27-6 | |
| Record name | 2,6-Diiodo-4-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5398-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Diiodo-4-nitroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005398276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5398-27-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4606 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Diiodo-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-diiodo-4-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.026 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2,6-diiodo-4-nitroaniline?
A1: this compound is an aromatic amine derivative. Its molecular formula is C6H4I2N2O2, and its molecular weight is 405.90 g/mol.
Q2: How is this compound synthesized and used in materials science?
A: this compound can be synthesized from 4-nitroaniline using various iodination procedures []. This compound serves as a valuable precursor in synthesizing poly(arylene-ethynylene)s. Researchers achieved this by reacting 1,1´-bis(ethynyldimethylsilyl)ferrocene with various aromatic dihalides, including this compound, in the presence of a catalyst []. These resulting polymers, characterized using techniques like NMR, hold potential in materials science applications.
Q3: How does the presence of this compound in a solvent system impact chemical reactions?
A: Research shows that this compound's spectral properties are sensitive to solvent polarity []. In a study using lithium perchlorate-diethyl ether (LPDE) solutions, this compound exhibited a red shift in its UV-visible spectrum depending on the salt concentration, indicating changes in the solvent environment's polarity []. This sensitivity makes it a potential probe for studying and understanding the impact of solvent environments on chemical reactions.
Q4: Can this compound be used to create dyes?
A: Yes, this compound is a valuable building block for synthesizing dyes, specifically for synthetic polymer fibers []. Researchers synthesized a series of red to blue disperse dyes by diazotizing this compound and subsequently coupling it with various aniline and naphthylamine derivatives []. This demonstrates the versatility of this compound in creating dyes with a range of colours for specific applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



